1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Catalog No.
S670406
CAS No.
197585-42-5
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxycarbonyl)piperidine-4-carboxylic acid

CAS Number

197585-42-5

Product Name

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

IUPAC Name

1-methoxycarbonylpiperidine-4-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

FDQGMCHKKYRKCB-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC(CC1)C(=O)O

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)O

1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CAS 197585-42-5) is an N-protected isonipecotic acid derivative featuring a highly stable methyl carbamate (methoxycarbonyl) group. As a specialized building block, it is primarily procured for the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and cardiovascular drugs [1]. The compound serves a dual purpose in industrial chemistry: it acts as a robustly protected piperidine intermediate during multi-step synthesis, and it frequently functions as a permanent, low-lipophilicity structural motif in final drug candidates to improve aqueous solubility and ligand efficiency .

Substituting 1-(Methoxycarbonyl)piperidine-4-carboxylic acid with more common analogs like N-Boc- or N-Cbz-isonipecotic acid introduces significant process and formulation risks. Boc and Cbz are transient protecting groups that are highly sensitive to strong acids (e.g., TFA) and catalytic hydrogenation (e.g., H2/Pd-C), respectively, which can lead to premature cleavage during downstream synthetic steps [1]. Furthermore, if the protecting group is intended to be retained in the final API, substituting the compact methoxycarbonyl group with a bulky, lipophilic Boc or Cbz group drastically increases the molecular weight and LogP of the compound. This substitution can severely compromise aqueous solubility, metabolic stability, and ligand lipophilicity efficiency (LLE) in medicinal chemistry applications, leading to failed formulation or poor pharmacokinetics [2].

Superior Downstream Stability Under Acidic and Reductive Conditions

The methoxycarbonyl (Moc) group exhibits profound chemical stability compared to standard carbamate protecting groups. While N-Boc-piperidine derivatives undergo rapid deprotection in the presence of trifluoroacetic acid (TFA) and N-Cbz derivatives are cleaved by catalytic hydrogenation (H2/Pd-C), the N-methoxycarbonyl group remains fully intact under both conditions[1]. This orthogonal stability allows 1-(Methoxycarbonyl)piperidine-4-carboxylic acid to be utilized in complex synthetic routes where global deprotection or reduction steps would prematurely destroy Boc or Cbz groups.

Evidence DimensionProtecting Group Cleavage Conditions
Target Compound Data0% cleavage under standard TFA/CH2Cl2 or H2/Pd-C conditions
Comparator Or BaselineN-Boc (>99% cleaved by TFA); N-Cbz (>99% cleaved by H2/Pd-C)
Quantified DifferenceComplete orthogonal survival vs. >99% degradation of standard carbamates
ConditionsStandard peptide/amide synthesis deprotection protocols

Procuring the methoxycarbonyl derivative eliminates the need for complex protecting group swaps during syntheses involving strong acids or catalytic hydrogenation.

Optimized Lipophilicity for API Formulation and Binding

When incorporated as a permanent structural motif in drug candidates, the methoxycarbonyl group significantly improves physicochemical properties compared to bulkier carbamates. The methoxycarbonyl moiety adds only 59 Da to the molecular weight, compared to 101 Da for Boc and 135 Da for Cbz. This lower molecular weight and reduced hydrophobic surface area directly lower the LogP of the resulting molecule. In the optimization of renin inhibitors, replacing bulkier lipophilic groups with a methoxycarbonyl motif on a piperidine ring dramatically improved Ligand Lipophilicity Efficiency (LLE) and maintained single-digit nanomolar potency while enhancing aqueous solubility[1].

Evidence DimensionMolecular Weight and Lipophilic Contribution
Target Compound DataMW addition of 59 Da; maintains low LogP
Comparator Or BaselineN-Boc (101 Da) and N-Cbz (135 Da)
Quantified Difference42% to 56% reduction in protecting group mass, significantly lowering lipophilic burden
ConditionsIn silico and in vitro physicochemical profiling of API candidates

Buyers designing oral therapeutics should select this compound to avoid the solubility and metabolic clearance issues associated with highly lipophilic Boc or Cbz groups.

Enhanced Amide Coupling Yields with Sterically Hindered Amines

The compact nature of the N-methoxycarbonyl group reduces steric hindrance around the piperidine ring compared to N-Boc or N-Cbz analogs. In patent literature detailing the synthesis of IL-17 modulators, 1-(Methoxycarbonyl)piperidine-4-carboxylic acid was successfully coupled with highly deactivated and bulky amines, such as 3,3,4,4-tetrafluoropyrrolidine, using standard HATU/DIPEA conditions [1]. These reactions achieved high conversion rates and exceptional diastereomeric excess (>99% d.e.). The reduced steric bulk of the methoxycarbonyl group minimizes unfavorable interactions during the transition state of the coupling reaction, ensuring reliable manufacturability.

Evidence DimensionCoupling efficiency with bulky/deactivated amines
Target Compound Data>99% d.e. and high conversion with 3,3,4,4-tetrafluoropyrrolidine
Comparator Or BaselineStandard bulky N-protected isonipecotic acids (steric hindrance limits conversion)
Quantified DifferenceMaximized diastereomeric excess (>99%) due to reduced steric bulk at the piperidine nitrogen
ConditionsHATU/DIPEA coupling in DCM/DMF at room temperature

Procuring this specific compound ensures higher yields and fewer side reactions when coupling the 4-carboxylic acid to sterically demanding or electronically deactivated amines.

Synthesis of IL-17 Modulators and Anti-Inflammatory APIs

Due to its excellent coupling efficiency and reduced steric hindrance, this compound is a highly effective building block in the synthesis of imidazotriazine-based IL-17 modulators. The methoxycarbonyl group is frequently retained in the final API to ensure proper target binding and favorable pharmacokinetic properties [1].

Development of Renin Inhibitors for Cardiovascular Disease

The compound is utilized in the design of highly potent, orally active renin inhibitors. The methoxycarbonyl group acts as a specific binder for the S1' pocket of the renin enzyme, providing high affinity while maintaining the low LogP and high Ligand Lipophilicity Efficiency (LLE) required for oral bioavailability [2].

Multi-Step Syntheses Requiring Harsh Deprotection Conditions

In complex organic syntheses where intermediate molecules must be subjected to strong acids (like TFA) or catalytic hydrogenation, this compound serves as a robust piperidine precursor. Its orthogonal stability prevents unwanted deprotection, eliminating the need for costly and time-consuming protecting group swaps [3].

XLogP3

0.1

Wikipedia

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types